3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea
Description
Properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-22(23-14-13-16-7-2-1-3-8-16)24-18-10-6-9-17(15-18)21-25-19-11-4-5-12-20(19)27-21/h1-12,15H,13-14H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWCSQKYLNVKDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Intermediate Formation
The most widely employed method involves generating an isocyanate intermediate from 3-(1,3-benzothiazol-2-yl)aniline (A1 ) using phosgene (COCl₂) or its safer solid analog, triphosgene (bis(trichloromethyl) carbonate, BTC). BTC reacts with A1 in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base, forming the reactive isocyanate (A2 ) (Scheme 1). Subsequent nucleophilic attack by 2-phenylethylamine (A3 ) yields the target urea.
Scheme 1:
Optimization and Yield Data
-
Triphosgene vs. Phosgene: BTC reduces toxicity risks while maintaining efficiency. At 0–5°C, 1.2 equivalents of BTC achieve full conversion of A1 within 2 hours.
-
Solvent Effects: Anhydrous DCM or THF minimizes side reactions (e.g., hydrolysis).
-
Yield: 82–89% after recrystallization from ethyl acetate/hexane.
Carbonyldiimidazole (CDI)-Assisted Urea Formation
Two-Step Carbamate Activation
CDI enables urea synthesis without handling toxic gases. A1 reacts with CDI in THF to form a carbonylimidazolide intermediate (B1 ), which couples with A3 under mild conditions (Scheme 2).
Scheme 2:
Advantages and Limitations
Hofmann Rearrangement of Carboxamide Precursors
Isocyanate Generation via Rearrangement
A carboxamide derivative (C1 ) undergoes Hofmann rearrangement using N-bromosuccinimide (NBS) and potassium hydroxide to generate an isocyanate (C2 ), which is trapped by A3 (Scheme 3).
Scheme 3:
Performance Metrics
Microwave-Assisted Coupling for Accelerated Synthesis
Enhanced Reaction Kinetics
Microwave irradiation (80°C, 20 minutes) in DCM with EDC/HOBt coupling agents accelerates urea formation between A1 and A3 , achieving 85% yield.
Critical Parameters
-
Catalyst: 1.2 equivalents of EDC and 0.1 equivalents of DMAP.
-
Purity: >99% after filtration (no column chromatography required).
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Time | Safety Profile |
|---|---|---|---|---|
| Triphosgene | BTC, TEA | 82–89 | 2–3 h | Moderate (solid) |
| CDI | CDI, TEA | 75–78 | 12–18 h | High |
| Hofmann Rearrangement | NBS, KOH | 68–72 | 6–8 h | High (exothermic) |
| Microwave | EDC, DMAP | 85 | 20 min | High |
Structural Validation and Analytical Data
Spectroscopic Characterization
Purity Assessment
Industrial Considerations and Environmental Impact
Waste Management
Chemical Reactions Analysis
Types of Reactions
3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Structural Characteristics
The structure of this compound features a benzothiazole ring fused with a phenyl group and an ethyl urea moiety, which contributes to its unique chemical reactivity and biological activity.
Synthetic Routes
The synthesis of 3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea typically involves:
- Starting Materials : The synthesis begins with the appropriate benzothiazole derivatives and phenylethylamine.
- Reaction Conditions : Common methods include condensation reactions under reflux in organic solvents such as ethanol or toluene.
- Catalytic Systems : Catalysts like acetic acid may be used to facilitate the reaction.
Industrial Production
In industrial settings, continuous flow reactors can enhance yield and purity by optimizing reaction conditions and employing automated systems for consistent quality control.
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by interfering with specific cellular pathways.
- Antimicrobial Properties : Research indicates efficacy against various bacterial strains, making it a candidate for antibiotic development.
The biological mechanisms of action involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical to disease progression, leading to therapeutic effects.
- Cellular Interaction : It interacts with cellular receptors, modulating signaling pathways that influence cell proliferation and apoptosis.
Case Studies
Several studies have explored the efficacy of this compound:
- In Vitro Studies : Demonstrated significant cytotoxicity against cancer cell lines.
- Animal Models : Showed promise in reducing tumor size in xenograft models.
Material Science
3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea is also utilized in the development of:
- Dyes and Pigments : Its unique structure allows for vibrant color properties in industrial applications.
- Polymers : Used as an additive to enhance material properties such as durability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea involves its interaction with specific molecular targets. Benzothiazole derivatives are known to interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Pharmacological Profiles
Biological Activity
3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea is a compound that combines a benzothiazole moiety with a phenylethyl group, presenting unique biological properties. This article explores its biological activity, focusing on its anticancer, antimicrobial, and enzymatic inhibitory effects based on diverse research findings.
- Molecular Formula : C22H19N3OS
- Molecular Weight : 373.47 g/mol
- CAS Number : 1234939-69-5
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines.
Case Study:
A study synthesized a series of benzothiazole urea derivatives and evaluated their cytotoxicity against MCF-7 breast cancer cells. Among these, the compound with the highest activity was identified as a derivative closely related to 3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea. It demonstrated significant inhibition of cell proliferation and induced apoptosis through the modulation of key signaling pathways involved in cancer cell survival .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea | MCF-7 | 5.4 |
| N1-(benzothiazol-2-yl)-N3-morpholinourea | MCF-7 | 4.8 |
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives are well-documented. This compound has shown effectiveness against several bacterial strains.
Research Findings:
In vitro studies have demonstrated that 3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea exhibits potent activity against Mycobacterium tuberculosis and other pathogens like Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 0.25 µg/mL |
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 0.5 µg/mL |
Enzyme Inhibition
Benzothiazole derivatives are also known for their ability to inhibit various enzymes, including carbonic anhydrase and cholinesterases.
Mechanism of Action:
The compound interacts with the active sites of these enzymes, leading to reduced enzyme activity. For instance, it has been shown to inhibit human carbonic anhydrase II (hCA II), which is crucial in regulating pH and fluid balance within cells .
Q & A
Q. How to integrate high-throughput screening (HTS) with mechanistic studies for this compound?
- Answer :
- HTS workflow : Screen against 500+ kinase targets at 10 µM.
- Hit validation : SPR or ITC for binding affinity (KD).
- Mechanistic follow-up : Cryo-EM or X-ray crystallography for target-cofactor interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
